molecular formula C6H3BrCl2N4 B2693236 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1033444-08-4

3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B2693236
CAS RN: 1033444-08-4
M. Wt: 281.92
InChI Key: SAPXRFLCBKPBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Cancer Treatment

The compound has been found to have potential applications in cancer treatment. Specifically, it has been used in the synthesis of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which include “3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine”, have been synthesized and screened for their antibacterial activity . These compounds have shown significant antibacterial activity against both Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia, and Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .

Custom Synthesis

“3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is available for custom synthesis . This means it can be used in the development of new chemical entities or the modification of existing ones for research purposes .

Impurity Analysis

The compound can also be used in impurity analysis . This involves the identification and quantification of impurities in a sample, which is crucial in ensuring the safety and efficacy of pharmaceutical products .

Bulk Manufacturing

“3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is available for bulk manufacturing . This suggests its potential use in large-scale production, which could be relevant in industrial applications .

Sourcing and Procurement

The compound is also used in sourcing and procurement . This involves the process of finding and agreeing to terms, and acquiring goods, services, or works from an external source .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine affects the cell cycle regulation pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from entering the S phase and thus inhibiting cell proliferation .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), ultimately affecting its bioavailability .

Result of Action

The inhibition of CDK2 by 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in HCT cells . The compound has also shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name

3-bromo-5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2N4/c1-13-3-2(4(7)12-13)10-6(9)11-5(3)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXRFLCBKPBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

CAS RN

1033444-08-4
Record name 3-bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.